molecular formula C25H24N8O2 B11599385 7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11599385
M. Wt: 468.5 g/mol
InChI Key: RKFURWNPUPAKCH-UHFFFAOYSA-N
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Description

“7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic compound that features multiple functional groups, including imidazole, pyridine, and triazatricyclo structures. Compounds with such intricate structures are often of interest in medicinal chemistry and drug design due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, starting with the preparation of the core triazatricyclo structure. This could be achieved through a series of cyclization reactions. The imidazole and pyridine moieties would be introduced through subsequent functionalization steps. Typical reaction conditions might include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized under strong oxidizing conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.

Biology

In biology, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its multiple functional groups might allow it to bind to various biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Compounds with imidazole and pyridine rings are often found in drugs due to their ability to interact with enzymes and receptors.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding pocket. The imidazole and pyridine rings could play key roles in these interactions due to their ability to form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of “7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” lies in its specific arrangement of functional groups and the potential for diverse biological activities. The position of the pyridine ring, for example, could significantly influence its binding properties and biological effects.

Properties

Molecular Formula

C25H24N8O2

Molecular Weight

468.5 g/mol

IUPAC Name

7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H24N8O2/c1-17-5-3-10-33-22(17)30-23-20(25(33)35)13-19(24(34)29-15-18-6-2-7-27-14-18)21(26)32(23)11-4-9-31-12-8-28-16-31/h2-3,5-8,10,12-14,16,26H,4,9,11,15H2,1H3,(H,29,34)

InChI Key

RKFURWNPUPAKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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